![molecular formula C17H14BrN3O2S B601850 Lesinurad CAS No. 878672-00-5](/img/structure/B601850.png)
Lesinurad
Overview
Description
Lesinurad is an oral inhibitor of the monocarboxylic/urate transporter URAT1. It is used in combination with a xanthine oxidase inhibitor to treat hyperuricemia (high levels of uric acid) in people with gout whose disease is not controlled with their current medication .
Synthesis Analysis
An efficient, practical, and environmentally-friendly synthetic route of this compound has been reported. The main advantages of this route include inexpensive starting materials, mild conditions, and an acceptable overall yield (38.8%) .
Molecular Structure Analysis
This compound comprises the typical molecular architecture of fatty acid mimetics and shares considerable structural similarity with the PPAR agonist WY14,643 . This compound exists as three anhydrous polymorphs (Forms 1, 2, and 3) and one high-temperature form (Form 2-HT) .
Chemical Reactions Analysis
This compound inhibits the activity of uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4). URAT1 is a major transporter enzyme responsible for reuptake of uric acid from the renal tubules .
Physical And Chemical Properties Analysis
This compound is a member of the class of triazoles that is [(3-bromo-1,2,4-triazol-5-yl)sulfanyl]acetic acid substituted at position 1 of the triazole ring by a 4-cyclopropylnaphthalen-1-yl group .
Scientific Research Applications
Lesinurad is approved for treating hyperuricemia associated with gout in patients not achieving target serum uric acid levels with a xanthine oxidase inhibitor alone. It functions by inhibiting urate–anion exchanger transporter 1 (URAT1) and organic anion transporter 4 in the kidneys, reducing serum uric acid levels (Hoy, 2016).
The pharmacokinetics and pharmacodynamics of this compound have been studied in healthy adult males. These studies have shown that this compound is rapidly absorbed and its exposure increases in a dose-proportional manner. It increases urinary excretion of uric acid and reduces serum uric acid levels, supporting its once-daily dosing (Shen et al., 2015).
This compound combined with allopurinol has been shown to be effective in achieving target serum urate levels in gout patients with an inadequate response to allopurinol alone. This was demonstrated in the Combining this compound with Allopurinol Standard of Care in Inadequate Responders (CLEAR 1) study (Saag et al., 2017).
This compound monotherapy has been evaluated in gout patients intolerant to a xanthine oxidase inhibitor. The study found that this compound monotherapy can effectively lower serum uric acid but is associated with increased incidences of serum creatinine elevations and renal-related adverse events (Tausche et al., 2017).
An analytical study has been conducted for the quantitative determination of this compound in the presence of its oxidative degradation product, indicating the importance of precise measurement in clinical applications (Attia et al., 2018).
This compound's role in combination with xanthine oxidase inhibitors has been reviewed, highlighting its efficacy in lowering serum uric acid levels and its general tolerability (Deeks, 2017).
The pharmacokinetic interactions of this compound with drugs such as sildenafil, amlodipine, tolbutamide, and repaglinide have been evaluated, providing important information for prescribing this compound alongside other medications (Gillen et al., 2017).
Mechanism of Action
Target of Action
Lesinurad primarily targets two proteins: Uric Acid Transporter 1 (URAT1) and Organic Anion Transporter 4 (OAT4) . These proteins are responsible for the reuptake of uric acid from the renal tubules .
Mode of Action
This compound inhibits the activity of URAT1 and OAT4 . By inhibiting these transporters, this compound increases the excretion of uric acid, thereby reducing its concentration in the serum .
Biochemical Pathways
This compound affects the biochemical pathway of uric acid reabsorption in the kidneys . By inhibiting URAT1 and OAT4, this compound disrupts the reabsorption of uric acid from the renal tubules, leading to an increase in the urinary excretion of uric acid .
Pharmacokinetics
This compound is administered orally and has a bioavailability of approximately 100% . It is metabolized in the liver by the enzyme CYP2C9 . The elimination half-life of this compound is around 5 hours, and it is excreted via urine (63%) and feces (32%) .
Result of Action
The primary molecular effect of this compound is the inhibition of URAT1 and OAT4, which leads to increased urinary excretion of uric acid . This results in a decrease in serum uric acid levels . On a cellular level, this can help to reduce the formation of uric acid crystals, thereby alleviating the symptoms of gout .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, dietary changes, such as increased intake of purine-rich foods, can lead to higher levels of uric acid, potentially affecting the efficacy of this compound . Furthermore, the presence of other medications, particularly those metabolized by CYP2C9, could potentially impact the metabolism and excretion of this compound .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2S/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6,9H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQFOYHRJSUHMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Br)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026091 | |
Record name | Lesinurad | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201026091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Lesinurad inhibits the activity of uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4). URAT1 is a major transporter enzyme responsible for reuptake of uric acid from the renal tubules; inhibition of URAT1 function thereby increases excretion of uric acid. | |
Record name | Lesinurad | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11560 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
878672-00-5, 1890222-25-9, 1890222-26-0 | |
Record name | Lesinurad | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=878672-00-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lesinurad [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878672005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lesinurad, (4R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1890222259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lesinurad, (4S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1890222260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lesinurad | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11560 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lesinurad | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201026091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LESINURAD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09ERP08I3W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | LESINURAD, (4R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q59CAT99RS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | LESINURAD, (4S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73WY698HZ7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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